molecular formula C7H6F4N2 B6355704 (3-Fluoro-5-(trifluoromethyl)pyridin-2yl)methanamine CAS No. 1260892-22-5

(3-Fluoro-5-(trifluoromethyl)pyridin-2yl)methanamine

Cat. No. B6355704
CAS RN: 1260892-22-5
M. Wt: 194.13 g/mol
InChI Key: ZBSVPYCSWCQJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of “(3-Fluoro-5-(trifluoromethyl)pyridin-2yl)methanamine” can be represented by the SMILES string Fc1ncc(cc1Cl)C(F)(F)F . The InChI code for this compound is 1S/C7H6F4N/c7-5-1-4(2-11-3-5)6(8,9)10/h1-3H,11H2 .

Scientific Research Applications

(3-Fluoro-5-(trifluoromethyl)pyridin-2yl)methanamine has a wide range of applications in scientific research, including its use as a ligand in coordination chemistry, its ability to form stable complexes with metal ions, and its use in the synthesis of various organic molecules. It has been used in the synthesis of various pharmaceuticals, including anti-cancer drugs, and it has also been used in the synthesis of various fluorescent dyes. In addition, it has been used in the synthesis of various polymers and other materials.

Advantages and Limitations for Lab Experiments

The advantages of using (3-Fluoro-5-(trifluoromethyl)pyridin-2yl)methanamine in laboratory experiments include its ability to form stable complexes with metal ions, its low toxicity, and its low cost. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its relatively slow reaction rate.

Future Directions

The future directions for (3-Fluoro-5-(trifluoromethyl)pyridin-2yl)methanamine research include further exploration of its mechanism of action, its potential applications in drug development, and its potential applications in the synthesis of various organic molecules. In addition, further research could be conducted to explore its potential applications in the fields of biochemistry, pharmacology, and medicine. Finally, further research could be conducted to explore its potential applications in the synthesis of various polymers and other materials.

Synthesis Methods

(3-Fluoro-5-(trifluoromethyl)pyridin-2yl)methanamine can be synthesized by a variety of methods, including the Sandmeyer reaction, a nucleophilic substitution reaction, and the Sonogashira coupling reaction. In the Sandmeyer reaction, this compound is synthesized by reacting an aryl halide with copper(I) cyanide in the presence of a base. The Sonogashira coupling reaction involves the reaction of an aryl halide with an alkynyl halide in the presence of a palladium catalyst. Both methods require the use of a base, such as sodium hydroxide or potassium hydroxide, to promote the reaction.

properties

IUPAC Name

[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H,2,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSVPYCSWCQJHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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